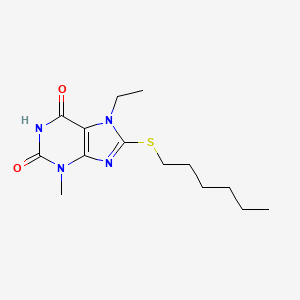

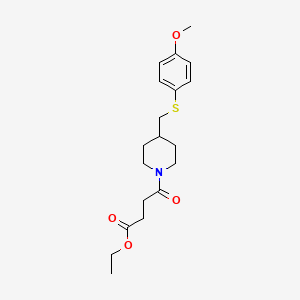

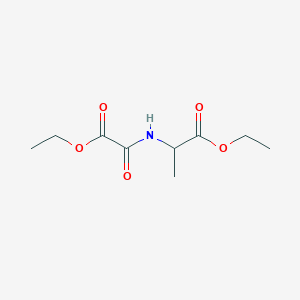

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the yield of the product .Molecular Structure Analysis

This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the 3D structure of the molecule .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical and Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability .科学的研究の応用

Catalytic Applications

Methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride appears to have applications in catalysis. For instance, Kefayati, Asghari, and Khanjanian (2012) utilized a related compound, 1-methylimidazolium hydrogen sulfate, in combination with chlorotrimethylsilane, as a catalyst for synthesizing dihydropyrimidin-2(1H)-ones and hydroquinazoline-2,5-diones. This catalytic system enabled high yields of products under thermal and solvent-free conditions (Kefayati, Asghari, & Khanjanian, 2012).

Synthesis of Brominated Compounds

In another study, Ma et al. (2007) isolated new brominated 1,2,3,4-tetrahydroisoquinolines from the red alga Rhodomela confervoides, indicating the potential of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride in the synthesis of naturally occurring brominated compounds (Ma et al., 2007).

Photochromic Properties

Voloshin et al. (2008) explored the photochromic properties of compounds derived from halo-substituted quinolines, which could include derivatives of tetrahydroisoquinoline. Their research focused on the thermal and photo-induced isomerization of these compounds, suggesting potential applications in photochromic materials (Voloshin et al., 2008).

Synthesis of Polyhydroquinoline Derivatives

Khaligh (2014) used a similar compound, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate, as a catalyst for synthesizing polyhydroquinoline derivatives. This process highlights the potential use of methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride in the synthesis of complex organic compounds (Khaligh, 2014).

Derivatives Preparation and Characterization

Jansa, Macháček, and Bertolasi (2006) prepared derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, including the hydrochloride of methyl ester and N-carboxy anhydride, among others. These derivatives were fully characterized, suggesting the relevance of such compounds in synthetic chemistry and structural analysis (Jansa, Macháček, & Bertolasi, 2006).

Antioxidant Properties

Kawashima, Itoh, Matsumoto, Miyoshi, and Chibata (1979) synthesized a compound similar to methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate; hydrochloride and found it to exhibit high electron-donating activity and excellent antioxidant properties. This indicates potential applications in the field of oxidative stress research and antioxidant therapy (Kawashima et al., 1979).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

methyl (3S)-7-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2.ClH/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10;/h2-4,10,13H,5-6H2,1H3;1H/t10-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKVSEPAXZUMQO-PPHPATTJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(CN1)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC2=C(CN1)C=C(C=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-1-(6,7-Dihydro-4H-triazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2819460.png)

![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2819467.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2819469.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)